molecular formula C10H14N2O2 B1356591 N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 824429-50-7

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1356591
CAS RN: 824429-50-7
M. Wt: 194.23 g/mol
InChI Key: HZMZDHXEFCTHBD-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide (6-HPDP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 100°C and a boiling point of 220°C. 6-HPDP has been used in the synthesis of various organic compounds, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Activation of Dioxygen

The compound N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide, as part of an iron(II) complex, has been studied for its ability to activate dioxygen. This reaction is reminiscent of the reductive activation of O2 by enzymatic systems, showing the potential of this compound in mimicking biological processes (Martinho, Blain, & Banse, 2010).

Synthesis Processes

Research has been conducted on the synthesis of similar compounds, like 2-Hydroxy-N-(pyridin-4-yl)benzamide, from salicylic acid and 4-aminopyridine. This highlights the chemical flexibility and the potential for various synthetic applications of compounds related to this compound (H. Dian, 2010).

Crystal Chemistry

The compound has relevance in crystal chemistry, as seen in studies involving closely related structures like N,N‘-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide. These studies help in understanding the molecular interactions and conformations in crystalline states (Malone et al., 1997).

Antibacterial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antibacterial agents. This demonstrates the compound's relevance in the development of new medicinal agents (Jain et al., 2003).

Polyamide Synthesis

The compound has applications in the synthesis of optically active polyamides. This showcases its utility in creating polymers with specific optical properties, which can be significant in materials science (Faghihi, Shabanian, & Izadkhah, 2010).

properties

IUPAC Name

2,2-dimethyl-N-(6-oxo-1H-pyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-5-4-6-8(13)11-7/h4-6H,1-3H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMZDHXEFCTHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590332
Record name 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824429-50-7
Record name 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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